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molecular formula C7H8O3S B1455514 Methyl 3-hydroxy-4-methylthiophene-2-carboxylate CAS No. 32711-57-2

Methyl 3-hydroxy-4-methylthiophene-2-carboxylate

Cat. No. B1455514
M. Wt: 172.2 g/mol
InChI Key: UZMIWZFUPRJXEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05041461

Procedure details

Dithioacetal of (b) above (0.08 mol) was dissolved in 120 ml of 2N sodium methoxide in methanol and stirred over night at room temperature.
[Compound]
Name
Dithioacetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH2:5][S:6][CH:7](SCC(OC)=O)[CH:8]([CH3:13])[C:9](OC)=[O:10])=[O:4]>C[O-].[Na+].CO>[OH:10][C:9]1[C:8]([CH3:13])=[CH:7][S:6][C:5]=1[C:3]([O:2][CH3:1])=[O:4] |f:1.2|

Inputs

Step One
Name
Dithioacetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)CSC(C(C(=O)OC)C)SCC(=O)OC
Name
sodium methoxide
Quantity
120 mL
Type
solvent
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred over night at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC1=C(SC=C1C)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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